{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
The synthesis of {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propylpyrazole with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of {2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(2-propylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-2-3-8-6-10-12-5-4-9(7-11)14(10)13-8/h4-6H,2-3,7,11H2,1H3 |
InChI Key |
TZFKFPDSJMUGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC=NC2=C1)CN |
Origin of Product |
United States |
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